molecular formula C14H11NO B2897678 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2897678
M. Wt: 209.24 g/mol
InChI Key: QNSOPUXDEXJMIY-UHFFFAOYSA-N
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Description

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol . This compound features a pyridine ring attached to a dihydroindenone structure, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with 2,3-dihydro-1H-inden-1-one in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Scientific Research Applications

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Biological Activity

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one is a chemical compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This compound, characterized by the molecular formula C14H11NO and a molecular weight of 209.24 g/mol, has been investigated for its antimicrobial and anticancer properties, among other therapeutic potentials.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, modulating enzymatic and receptor activities. It is known to inhibit enzymes involved in cell proliferation, which contributes to its anticancer effects. For instance, it has been shown to bind at the colchicine site of tubulin, inhibiting polymerization and thereby affecting cell division processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a series of evaluations, derivatives of dihydro-1H-indene were assessed for their antiproliferative activities against various cancer cell lines. Notably, compounds derived from this structure exhibited significant inhibition rates at low concentrations. For example:

CompoundInhibition Rate (%) at 0.1 µMIC50 (µM)
12d78.82%3.24 ± 0.10
12q83.61%Not specified
CA-478.55%1.99 ± 0.15

These findings indicate that modifications to the B ring significantly influence the compound's potency against cancer cells .

Antimicrobial Properties

The compound also displays antimicrobial activity, making it a candidate for further exploration in infectious disease treatment. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways essential for bacterial survival.

Case Studies

A notable case study focused on evaluating the effects of various derivatives on K562 leukemia cells revealed that certain modifications to the core structure enhanced apoptotic activity. For instance, compound 12d induced apoptosis in a dose-dependent manner, with a notable increase in total apoptotic cells from 2.47% (control) to 57.90% at a concentration of 60 nM .

Research Findings

Research has demonstrated that This compound interacts with several biological targets:

  • Steroid 11-beta-hydroxylase (CYP11B1) : This enzyme is crucial in steroid metabolism and has implications in diseases such as breast cancer and Cushing syndrome .
  • Tubulin Polymerization : The compound inhibits tubulin polymerization, which is vital for cell division and has been linked to anticancer activity .
  • Enzymatic Inhibition : The compound's ability to inhibit enzymes like acetylcholinesterase suggests potential applications in neurodegenerative diseases.

Properties

IUPAC Name

5-pyridin-3-yl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-6-4-11-8-10(3-5-13(11)14)12-2-1-7-15-9-12/h1-3,5,7-9H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSOPUXDEXJMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

13.26 g of 3-bromopyridine are dissolved in 160 ml of diethyl ether and cooled to −60° C. To this solution are added dropwise over the course of 30 minutes 52 ml of a 1.6 molar solution of n-butyllithium in n-hexane. The solution is allowed to warm to −30° C. and, at this temperature, 9.5 ml of trimethyl borate are added dropwise with stirring. The reaction mixture is subsequently heated under reflux for 3 hours and then cooled to 0° C., and 6.1 ml of 1,3-propanediol are added dropwise. This mixture is stirred at 0° C. for 30 minutes before adding 5.46 ml of methanesulfonic acid dropwise and stirring for a further 30 minutes. Then 20 g of Celite are added, the mixture is warmed to room temperature and filtered, the filtrate is concentrated, the residue is stirred in 700 ml of toluene and, after renewed filtration, the solvent is removed by distillation in vacuo. 4.1 g of the residue (3[1,3,2]dioxaborinan-2-ylpyridine) are dissolved, without further purification, together with 4.22 g of 5-bromo-1-indanone and 4.24 g of sodium carbonate in a mixture of 100 ml of toluene with 20 ml of ethanol and 20 ml of water. The solution is degassed with argon and then 112 mg of palladium(II) acetate and 262 mg of triphenylphosphine are added. The reaction mixture is boiled under reflux for 4 hours and cooled to room temperature, and the ethanol content in the mixture is removed by distillation in vacuo. Then 50 ml of a 0.5 N sodium hydroxide solution are added with stirring, the organic phase is separated off and the aqueous phase is extracted by shaking with toluene. The combined organic phases are extracted by shaking successively with water and saturated brine, dried over magnesium sulfate, concentrated in vacuo and purified by chromatography on silica gel with 1/1 ethyl acetate/n-heptane. 5-Pyridin-3-yl-1-indanone is obtained with a melting point of 103-106° C.
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13.26 g
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160 mL
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9.5 mL
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6.1 mL
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